(3S)-N-[(2S)-1-[[(8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-16-oxa-10,22,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),20,23(27),24-heptaen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methyl-1-(4-morpholin-4-ylbut-2-ynoyl)pyrrolidine-3-carboxamide
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Overview
Description
The compound (3S)-N-[(2S)-1-[[(8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-16-oxa-10,22,28-triazapentacyclo[185212,6110,14023,27]nonacosa-1(26),2,4,6(29),20,23(27),24-heptaen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methyl-1-(4-morpholin-4-ylbut-2-ynoyl)pyrrolidine-3-carboxamide is a complex organic molecule with a unique structure
Preparation Methods
The synthesis of this compound involves multiple steps, including the formation of various intermediate compounds. The synthetic route typically starts with the preparation of key building blocks, which are then assembled through a series of chemical reactions. Common reaction conditions include the use of catalysts, specific temperature controls, and precise pH adjustments. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where certain functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation. Detailed studies are required to fully elucidate the exact mechanism and molecular interactions.
Comparison with Similar Compounds
Compared to other similar compounds, this molecule stands out due to its unique structural features and potential applications. Similar compounds include:
Trifluorotoluene: An organic compound with similar solvating properties.
Flumetramide: A skeletal muscle relaxant derived from trifluorotoluene. These compounds share some chemical properties but differ in their specific applications and molecular interactions.
Properties
Molecular Formula |
C56H72N8O8 |
---|---|
Molecular Weight |
985.2 g/mol |
IUPAC Name |
(3S)-N-[(2S)-1-[[(8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-16-oxa-10,22,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),20,23(27),24-heptaen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methyl-1-(4-morpholin-4-ylbut-2-ynoyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C56H72N8O8/c1-9-63-47-20-19-40-32-43(47)44(51(63)42-16-11-22-57-49(42)37(4)70-8)33-56(5,6)35-72-55(69)45-17-12-24-64(59-45)54(68)46(31-38-14-10-15-39(40)30-38)58-52(66)50(36(2)3)60(7)53(67)41-21-25-62(34-41)48(65)18-13-23-61-26-28-71-29-27-61/h10-11,14-16,19-20,22,30,32,36-37,41,45-46,50,59H,9,12,17,21,23-29,31,33-35H2,1-8H3,(H,58,66)/t37-,41-,45-,46-,50-/m0/s1 |
InChI Key |
KXMPBNBAZLJBDS-GUZCBZAASA-N |
Isomeric SMILES |
CCN1C2=C3C=C(C=C2)C4=CC=CC(=C4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC=C6)[C@H](C)OC)(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)[C@H]7CCN(C7)C(=O)C#CCN8CCOCC8 |
Canonical SMILES |
CCN1C2=C3C=C(C=C2)C4=CC=CC(=C4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC=C6)C(C)OC)(C)C)NC(=O)C(C(C)C)N(C)C(=O)C7CCN(C7)C(=O)C#CCN8CCOCC8 |
Origin of Product |
United States |
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